6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the scale-up of the microwave-mediated synthesis method has been demonstrated to be effective. This method allows for late-stage functionalization of the triazolopyridine, further showcasing its synthetic utility .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities .
Scientific Research Applications
6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. The pathways involved include inhibition of specific kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the carboxylic acid group.
Pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: Contains a thiadiazole ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to act as an inhibitor for multiple targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
6-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)10-4-9(8-2-1-3-13-5-8)6-16-11(10)14-7-15-16/h1-7H,(H,17,18) |
InChI Key |
SONIXZXYHFDAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.